![molecular formula C15H12ClNO2S B7625694 3-[(4-chlorophenyl)methylsulfonyl]-1H-indole](/img/structure/B7625694.png)
3-[(4-chlorophenyl)methylsulfonyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-chlorophenyl)methylsulfonyl]-1H-indole is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Méthodes De Préparation
The synthesis of 3-[(4-chlorophenyl)methylsulfonyl]-1H-indole typically involves the reaction of 4-chlorobenzyl chloride with indole in the presence of a base, followed by sulfonylation using a sulfonyl chloride reagent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like sodium hydride or potassium carbonate . Industrial production methods may involve optimization of these conditions to increase yield and purity.
Analyse Des Réactions Chimiques
3-[(4-chlorophenyl)methylsulfonyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the sulfonyl group to a sulfide.
Applications De Recherche Scientifique
3-[(4-chlorophenyl)methylsulfonyl]-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound exhibits biological activities such as antiviral and antimicrobial properties, making it a candidate for drug development.
Medicine: Due to its potential therapeutic effects, it is studied for its role in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 3-[(4-chlorophenyl)methylsulfonyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases involved in disease progression .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-[(4-chlorophenyl)methylsulfonyl]-1H-indole include other indole derivatives such as:
3-(4-bromophenyl)-1H-indole: Similar structure but with a bromine atom instead of a chlorine atom.
3-(4-methylphenyl)-1H-indole: Contains a methyl group instead of a chlorophenyl group.
3-(4-nitrophenyl)-1H-indole: Contains a nitro group instead of a chlorophenyl group.
These compounds share similar chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound .
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methylsulfonyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2S/c16-12-7-5-11(6-8-12)10-20(18,19)15-9-17-14-4-2-1-3-13(14)15/h1-9,17H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYHDZWLDGEAMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
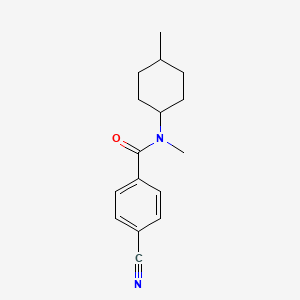
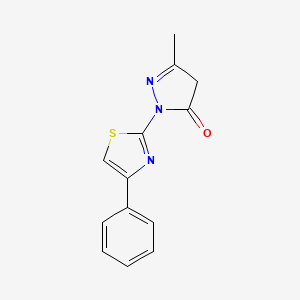
![5-(4-fluorophenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B7625627.png)
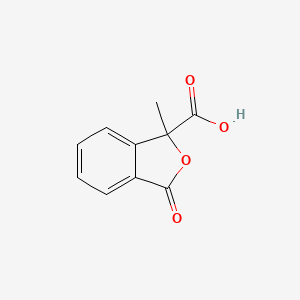
![5-bromo-N-[(3-chlorophenyl)methyl]-N-methylthiophene-2-sulfonamide](/img/structure/B7625639.png)
![N-(2-methylphenyl)-2-[[5-(2-methylpropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7625644.png)
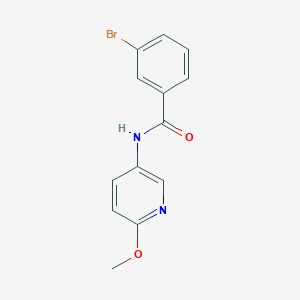
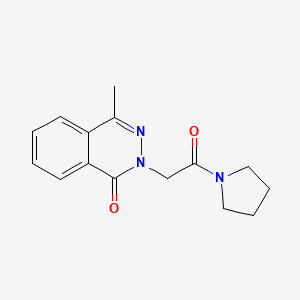
![5-(4-Bromophenyl)-2-[(4-tert-butylphenyl)methyl]tetrazole](/img/structure/B7625680.png)
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(2-phenoxyethylsulfanyl)ethanone](/img/structure/B7625699.png)
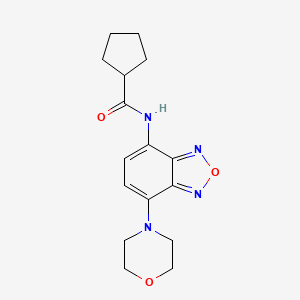
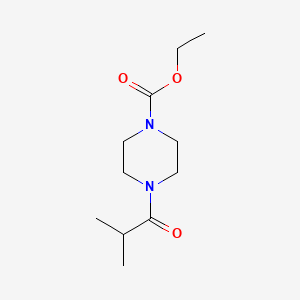
![[2-(4-methoxycarbonylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7625722.png)
![[2-(2,4-dimethylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7625732.png)
